molecular formula C8H12ClN3O2 B12928653 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one CAS No. 66429-95-6

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one

Cat. No.: B12928653
CAS No.: 66429-95-6
M. Wt: 217.65 g/mol
InChI Key: GJSVICVTUOWWIY-UHFFFAOYSA-N
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Description

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one is a chemical compound with a molecular formula of C8H12ClN3O2 It is a pyridazinone derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylpyridazin-3(2H)-one and 2-hydroxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
  • 4-Chloro-5-(4-morpholinyl)-3(2H)-pyridazinone
  • 4-Chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone

Uniqueness

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro group, hydroxyethyl group, and methylamino group makes it a versatile compound for various research applications.

Biological Activity

4-Chloro-5-((2-hydroxyethyl)(methyl)amino)-2-methylpyridazin-3(2H)-one is a synthetic compound belonging to the pyridazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12ClN3OC_8H_{12}ClN_3O. The structure features a chlorinated pyridazine ring substituted with a hydroxyethyl and methylamino group, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, research has shown that certain pyridazine derivatives can inhibit tumor cell proliferation through modulation of specific signaling pathways such as apoptosis and cell cycle regulation .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Tyrosine Kinases : Similar compounds have been reported to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and proliferation. This inhibition could lead to reduced tumor growth and enhanced apoptosis in malignant cells .
  • Interference with Nucleotide Metabolism : Some studies suggest that pyridazine derivatives may interfere with nucleotide metabolism, thereby affecting cellular replication and survival in cancer cells .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis and inhibit cell cycle progression at the G1 phase .
  • Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The treatment also led to an increase in apoptotic markers within the tumor tissues, indicating a potential for therapeutic applications in oncology .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other pyridazine derivatives:

Compound NameAntitumor ActivityMechanism of ActionReferences
This compoundHighBTK inhibition, Nucleotide metabolism interference
DipyridamoleModerateInhibition of nucleoside transporters
Pyridazinone Derivative AHighApoptosis induction, Cell cycle inhibition

Properties

CAS No.

66429-95-6

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

4-chloro-5-[2-hydroxyethyl(methyl)amino]-2-methylpyridazin-3-one

InChI

InChI=1S/C8H12ClN3O2/c1-11(3-4-13)6-5-10-12(2)8(14)7(6)9/h5,13H,3-4H2,1-2H3

InChI Key

GJSVICVTUOWWIY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)N(C)CCO)Cl

Origin of Product

United States

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